2-Phenyl-tetrahydrofuran 2-Phenyl-tetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 16133-83-8
VCID: VC21262256
InChI: InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
SMILES: C1CC(OC1)C2=CC=CC=C2
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol

2-Phenyl-tetrahydrofuran

CAS No.: 16133-83-8

Cat. No.: VC21262256

Molecular Formula: C10H12O

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-tetrahydrofuran - 16133-83-8

Specification

CAS No. 16133-83-8
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
IUPAC Name 2-phenyloxolane
Standard InChI InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
Standard InChI Key TZYYJCQVZHDEMI-UHFFFAOYSA-N
SMILES C1CC(OC1)C2=CC=CC=C2
Canonical SMILES C1CC(OC1)C2=CC=CC=C2

Introduction

Synthesis Methods

Laboratory Scale Synthetic Routes

Multiple synthetic pathways exist for the preparation of 2-Phenyl-tetrahydrofuran. One common approach involves the cyclization of 2-phenyl-1,4-butanediol under acidic conditions. This reaction typically employs strong acids such as sulfuric acid or hydrochloric acid as catalysts. The mechanism proceeds through the formation of an oxonium ion intermediate, which subsequently undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.

Advanced Synthesis Strategies

Recent developments in synthetic methodologies have explored the use of organometallic reagents for the preparation of 2-phenyl-tetrahydrofuran. Particularly noteworthy is the application of monoalkyl zinc halide reagents, which has been documented in patent literature. This approach falls within the broader context of synthesizing 2,5-disubstituted tetrahydrofuran derivatives .

The synthesis using organozinc compounds typically involves:

  • Reduction of a five-membered lactone to an acetal using diisobutyl aluminum hydride (DIBAL) at low temperatures (-40°C to -80°C)

  • Reaction of the acetal with a monoalkyl zinc halide under Lewis acid catalysis

  • Formation of the 2-substituted tetrahydrofuran structure with high stereoselectivity

Industrial Production Considerations

In industrial settings, the production of 2-Phenyl-tetrahydrofuran may employ continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as zeolites or metal oxides can enhance the efficiency of the cyclization process. Environmental considerations have led to the development of solvent-free conditions or the use of greener solvents in these processes.

Chemical Properties and Reactions

Characteristic Reactions

2-Phenyl-tetrahydrofuran participates in several types of chemical transformations:

Oxidation Reactions

The compound undergoes oxidation to form corresponding ketones when treated with oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the C-3 position of the tetrahydrofuran ring.

Reduction Processes

Reduction of 2-Phenyl-tetrahydrofuran using agents like lithium aluminum hydride in anhydrous ether yields alcohols, particularly at the C-3 position, resulting in 2-phenyl-tetrahydrofuran-3-ol.

Electrophilic Substitution

The phenyl group in the molecule can undergo electrophilic aromatic substitution reactions, including nitration, halogenation, and sulfonation under appropriate conditions. These reactions typically require specific reagent combinations, such as concentrated nitric and sulfuric acids for nitration or bromine with Lewis acid catalysts for halogenation.

Comparative Reactivity

When compared to similar compounds, 2-Phenyl-tetrahydrofuran exhibits distinct reactivity patterns:

CompoundKey Structural FeatureComparative Reactivity
2-Phenyl-tetrahydrofuranPhenyl group at C-2Enhanced electrophilic aromatic substitution; asymmetric synthesis potential
TetrahydrofuranUnsubstituted ringGreater Lewis basicity; commonly used as solvent
2-Methyl-tetrahydrofuranMethyl group at C-2Similar solvent properties but different stereochemical outcomes in reactions
2-Phenyl-furanUnsaturated ringGreater π-system conjugation; different biological activity profile

This comparative analysis highlights the unique positioning of 2-Phenyl-tetrahydrofuran within the broader family of tetrahydrofuran derivatives.

Biological Activity and Research Applications

Antimicrobial Properties

Research has indicated that 2-Phenyl-tetrahydrofuran exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against plant pathogens such as Phytophthora infestans. The compound's mechanism of action appears to involve disruption of cell wall biosynthesis, leading to cellular senescence and death.

Herbicidal Applications

2-Phenyl-tetrahydrofuran has been evaluated for herbicidal properties, with studies indicating effectiveness against several grass species while exhibiting selectivity toward important crop plants. This selective herbicidal action is attributed to the compound's ability to interfere with specific biochemical pathways in target species.

Biological ActivityTarget Organism/Cell LineIC50 Value (nM)Mechanism of Action
AntifungalP. infestansNot specifiedCell wall disruption
AnticancerMCF-7 breast cancer10-33Tubulin destabilization
HerbicidalVarious grass speciesNot specifiedBiochemical pathway interference

These diverse biological activities highlight the potential applications of 2-Phenyl-tetrahydrofuran in pharmaceutical development and agricultural chemistry.

Synthesis Case Studies

Patent Methodologies

A notable patent describes the synthesis of 2,5-disubstituted tetrahydrofuran derivatives, which includes approaches applicable to 2-Phenyl-tetrahydrofuran. The methodology employs tetrahydrofuran as a solvent and involves a two-step process: first reducing a five-membered lactone ring into an acetal using diisobutyl aluminum hydride (DIBAL) at temperatures between -40°C and -80°C, followed by a reaction with monoalkyl zinc halide under Lewis acid catalysis .

Yield and Stereoselectivity Considerations

The patent methodology reports high yields for 2,5-disubstituted tetrahydrofuran derivatives, generally exceeding 75% and reaching up to 93% in optimal cases. The stereoselectivity of the reactions is influenced by the choice of Lewis acid catalyst and reaction conditions. The reported cis/trans ratios for similar compounds range from 46:54 to more selective outcomes depending on the specific substituents and catalysts employed .

Mechanisms of Action in Biological Systems

Cellular Interactions

The biological activity of 2-Phenyl-tetrahydrofuran is mediated through several mechanisms. In cellular systems, it may interact with specific targets such as enzymes or receptors. The phenyl group is capable of participating in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and biological activity. The tetrahydrofuran ring may undergo metabolic transformations, potentially forming active metabolites that exert various biological effects.

Specific Pathways

The compound's biological effects are manifested through several specific mechanisms:

  • Cell Wall Disruption: In fungi, 2-Phenyl-tetrahydrofuran disrupts cell wall integrity, leading to morphological changes including swelling and thickening of cell walls.

  • Tubulin Interaction: In cancer cells, the compound interacts with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.

  • Metabolic Pathway Interference: Its herbicidal effects likely result from interference with specific metabolic pathways crucial for plant growth and development.

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